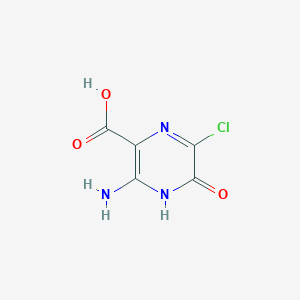

3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid

Description

Historical Context and Discovery

The development of 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid emerged from the broader historical trajectory of pyrazine chemistry, which gained prominence in pharmaceutical research during the mid-20th century. The foundational work on pyrazine-carboxylic acid derivatives can be traced to the discovery and development of pyrazinoic acid, the active metabolite of the antitubercular drug pyrazinamide. This historical precedent established the medicinal importance of pyrazine-carboxylic acid scaffolds and motivated extensive synthetic efforts to explore structural modifications within this chemical family.

The specific compound this compound represents an advanced synthetic target that incorporates multiple functional groups strategically positioned on the pyrazine ring. The synthetic approaches to such highly substituted pyrazine derivatives evolved from classical heterocyclic chemistry methodologies, building upon fundamental transformations such as nucleophilic substitution reactions and functional group interconversions. Patent literature from the early 21st century documents systematic synthetic routes to related fluorinated analogs, indicating the industrial and academic interest in developing comprehensive synthetic methodologies for accessing diverse pyrazine-carboxylic acid derivatives.

The emergence of this compound as a research target reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated molecular designs. Historical development patterns in pyrazine chemistry demonstrate a progression from simple parent compounds like pyrazine-2-carboxylic acid toward more complex derivatives incorporating amino, hydroxyl, and halogen substituents that can modulate biological activity and pharmacological properties. This compound exemplifies the modern approach to heterocyclic drug design, where multiple functional groups are strategically incorporated to optimize molecular interactions with biological targets.

Position within Pyrazine-Carboxylic Acid Family

This compound occupies a distinctive position within the extensive pyrazine-carboxylic acid family, characterized by its unique combination of electron-donating amino and hydroxyl groups with the electron-withdrawing chlorine substituent. The pyrazine-carboxylic acid family encompasses a broad range of compounds, with the parent structure being pyrazine-2-carboxylic acid (also known as pyrazinoic acid), which serves as the fundamental scaffold for numerous derivatives.

Within this chemical family, systematic structural relationships can be observed through comparative analysis of substitution patterns. The closely related compound 5-hydroxypyrazine-2-carboxylic acid, bearing Chemical Abstracts Service number 34604-60-9, shares the hydroxyl and carboxylic acid functionalities but lacks the amino and chloro substituents. This structural comparison highlights the progressive complexity achieved in the target compound through multiple substitutions. Similarly, 3-amino-6-chloropyrazine-2-carboxamide represents an analog where the carboxylic acid group is replaced with a carboxamide functionality, demonstrating the diversity possible within this chemical class.

The positioning of functional groups in this compound creates unique electronic and steric environments that distinguish it from other family members. The amino group at position 3 provides nucleophilic character and hydrogen bonding capability, while the hydroxyl group at position 5 offers additional hydrogen bonding potential and can participate in tautomeric equilibria. The chlorine atom at position 6 introduces electron-withdrawing character and potential sites for further chemical modification through nucleophilic substitution reactions.

Recent synthetic studies have explored systematic approaches to accessing related compounds within this family, including 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, which demonstrates the ongoing interest in halogenated derivatives. The synthetic methodologies developed for these related compounds provide valuable insight into the chemical reactivity patterns and potential transformation pathways available for the target compound.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and potential therapeutic applications. The compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic structures, particularly in pharmaceutical chemistry where pyrazine scaffolds have demonstrated considerable biological activity.

Current research applications focus on the compound's utility as a building block for medicinal chemistry programs targeting antimicrobial agents. Studies on related pyrazine-2-carboxylic acid derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Bacillus species. These findings suggest that this compound may serve as a valuable precursor for developing novel antimicrobial compounds with enhanced potency and selectivity.

The compound's significance extends to synthetic methodology research, where it represents a challenging target for developing efficient synthetic routes to highly functionalized pyrazine derivatives. The presence of multiple reactive functional groups requires careful consideration of protecting group strategies and reaction sequence optimization. Research efforts have focused on developing practical synthetic approaches that can accommodate the sensitive nature of the amino and hydroxyl functionalities while enabling selective transformations at other positions on the ring.

In the context of structure-activity relationship studies, this compound provides valuable opportunities for systematic molecular modification to understand the relationship between chemical structure and biological activity. The compound's multiple functional groups offer numerous sites for chemical derivatization, enabling researchers to systematically explore the impact of structural modifications on biological properties. This approach has proven particularly valuable in optimizing compounds for specific therapeutic applications, as demonstrated in recent studies on pyrazine-based antimycobacterial agents.

The research landscape surrounding this compound continues to evolve, with emerging applications in materials science and coordination chemistry. The multiple coordination sites provided by the amino, hydroxyl, and carboxylate functionalities make this compound an attractive ligand for metal complex formation, potentially leading to applications in catalysis and materials development. Furthermore, the compound's structural features align with current trends in drug discovery toward more complex, three-dimensional molecular architectures that can provide enhanced selectivity and potency in biological systems.

Properties

IUPAC Name |

2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c6-2-4(10)9-3(7)1(8-2)5(11)12/h(H,11,12)(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKYJCKRICQQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)C(=N1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183698 | |

| Record name | 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-42-1 | |

| Record name | 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14317-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions:

- Temperature: Moderate temperatures are used to ensure controlled chlorination.

- Atmosphere: Inert gases like nitrogen or argon are employed to maintain reaction stability.

- Solvent: Dry organic solvents, such as toluene or acetone, are often used.

Industrial Production Methods

On an industrial scale, continuous flow processes are employed for efficient production. Automated systems allow precise control over reaction parameters, ensuring consistent quality and scalability.

Key Features:

- Continuous Flow Reactors: Enable uniform mixing and temperature control.

- Automation: Reduces variability and improves reproducibility.

- Scalability: Adaptable for large-scale production while maintaining high yields.

Types of Chemical Reactions

Several chemical reactions can be applied to modify or enhance the properties of this compound:

Oxidation:

Oxidation reactions target the hydroxyl group, potentially forming ketones or aldehydes. Common oxidizing agents include potassium permanganate ($$KMnO4$$) or chromium trioxide ($$CrO3$$).

Reduction:

Reduction reactions focus on converting nitro groups into amino groups using catalytic hydrogenation or reducing agents such as sodium borohydride ($$NaBH_4$$).

Substitution:

The chloro substituent can undergo nucleophilic substitution with amines, thiols, or alkoxides under basic or acidic conditions.

Major Products from Reactions

The chemical reactivity of this compound enables the formation of various derivatives:

| Reaction Type | Major Products | Applications |

|---|---|---|

| Oxidation | Pyrazine-2,5-dione derivatives | Pharmaceutical intermediates |

| Reduction | 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxamide | Enzyme inhibitors |

| Substitution | Substituted pyrazine derivatives | Custom organic synthesis |

Regioselective Synthesis for Derivatives

Regioselective synthesis methods have been developed for derivatives of this compound. For instance, bromination followed by palladium-catalyzed cyanation and Sandmeyer diazotization/chlorination can yield compounds like Favipiravir (an anti-influenza drug).

Example Process:

- Bromination of the pyrazine ring.

- Palladium-catalyzed cyanation.

- Diazotization followed by chlorination.

This multi-step process achieves an overall yield of approximately 22.3%.

Data Table: Summary of Key Reactions and Conditions

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid is its antimycobacterial activity. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Antimycobacterial Efficacy

A study published in Molecules highlighted that certain derivatives of pyrazinecarboxylic acids showed minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis . The structural modifications, including the introduction of an amino group and a hydroxyl group, were found to enhance the bioactivity significantly.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-6-chloro-pyrazine | 6.25 | Antimycobacterial |

| 5-Chloropyrazinamide | 1.56 | Antimycobacterial |

| 5-Tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine | 12.5 | Antimycobacterial |

Antifungal Properties

In addition to its antimycobacterial properties, this compound has shown moderate antifungal activity against various strains, including Trichophyton mentagrophytes. Research indicates that certain derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Evaluation

In a comparative study, it was found that one derivative exhibited an MIC of 15.62 µmol/L against T. mentagrophytes, which was comparable to standard antifungal agents .

| Compound | MIC (µmol/L) | Activity Type |

|---|---|---|

| 3-Amino-6-chloro-pyrazine derivative | 15.62 | Antifungal |

| Fluconazole | 1.95 | Standard |

Agricultural Applications

The compound’s potential extends into agricultural chemistry, where it can be utilized as a fungicide or herbicide. Its ability to inhibit certain biological pathways in fungi makes it a candidate for developing new agrochemicals.

Case Study: Herbicidal Activity

Research has indicated that derivatives of pyrazinecarboxylic acids can inhibit photosynthesis in higher plants, suggesting their potential as herbicides .

| Compound | IC50 (µmol/L) | Activity Type |

|---|---|---|

| 5-Tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine | 41.9 | Herbicidal |

| Control (Standard Herbicide) | Varies | Standard |

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

3-Amino-6-chloropyrazine-2-carboxylic acid (CAS 2727-13-1)

- Molecular Formula : C₅H₄ClN₃O₂

- Molecular Weight : 173.56 g/mol

- Key Differences : Lacks the hydroxyl group at position 5, reducing polarity and hydrogen-bonding capacity.

- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .

3-Amino-5,6-dichloropyrazine-2-carboxylic acid (CAS 40155-43-9)

- Molecular Formula : C₅H₃Cl₂N₃O₂

- Molecular Weight : 208.00 g/mol

- Key Differences : Additional chlorine at position 5 increases lipophilicity but decreases solubility compared to the target compound.

- Applications : Explored in herbicide development due to enhanced stability .

Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5)

Pyridine and Picolinic Acid Derivatives

4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

- Molecular Formula : C₁₃H₇Cl₂F₂N₂O₃

- Molecular Weight : 363.11 g/mol

- Key Differences : Pyridine core with fluorinated aryl substituents enhances herbicidal activity.

- Applications : Key component in synergistic herbicide compositions (e.g., rice and cereal crops) .

3-Amino-6-chloropicolinic acid (CAS 53636-68-3)

Other Heterocyclic Analogues

3-Chloro-5-methylpyrazin-2-amine (CAS 89182-14-9)

- Molecular Formula : C₅H₆ClN₃

- Molecular Weight : 143.57 g/mol

- Key Differences : Absence of -COOH and -OH groups reduces acidity and solubility.

- Applications : Building block for antiviral and antimicrobial agents .

6-Amino-3-pyridazinecarboxylic acid hydrochloride (CAS 120854-58-2)

Comparative Analysis Table

Research Findings and Trends

- Bioactivity : The hydroxyl group in the target compound enhances hydrogen-bonding interactions, making it suitable for enzyme-targeted drug design. In contrast, pyridine derivatives with fluorinated substituents show superior herbicidal efficacy .

- Solubility vs. Stability : Carboxylic acid-containing pyrazines (e.g., target compound) exhibit better aqueous solubility than ester or aryl-substituted analogues, but may have lower membrane permeability .

- Safety Profiles: Compounds with multiple halogens (e.g., dichloro or fluoro) often have higher toxicity ratings, whereas hydroxyl and amino groups correlate with moderate hazards .

Biological Activity

3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid (ACHP) is a heterocyclic organic compound with significant biological activities. Its molecular formula is C₅H₄ClN₃O₃, and it has garnered attention for its potential applications in pharmaceuticals, particularly as an enzyme inhibitor. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of ACHP features a pyrazine ring with three substituents: an amino group, a hydroxyl group, and a chloro group. These functional groups contribute to its reactivity and biological activity. The compound has a molecular weight of 189.56 g/mol, which influences its pharmacokinetic properties.

Enzyme Inhibition

Research indicates that ACHP exhibits significant enzyme inhibitory activity, particularly against RNA-dependent RNA polymerase (RdRp) in various RNA viruses. This inhibition disrupts viral replication, making ACHP a candidate for antiviral drug development. Studies have shown that compounds with similar structures can effectively inhibit RdRp, suggesting that ACHP may share this mechanism of action.

Antimicrobial Properties

ACHP has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against various bacterial strains, including those responsible for tuberculosis. The compound's structural similarities to other known antimycobacterial agents indicate potential efficacy in treating mycobacterial infections .

Anticancer Potential

In addition to its antiviral and antimicrobial activities, ACHP has shown promise in anticancer research. Some studies have indicated cytotoxic effects on cancer cell lines, particularly liver cancer cells (HepG2). The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

The biological activity of ACHP is primarily attributed to its ability to interact with specific enzymes and cellular targets. The presence of the hydroxyl and amino groups may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. This interaction is crucial for its role as an enzyme inhibitor and contributes to its overall biological profile.

Case Study 1: Antiviral Activity

A study investigating the efficacy of ACHP against viral infections demonstrated that it significantly reduced viral load in infected cell cultures by inhibiting RdRp activity. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in viral replication.

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on various bacterial strains revealed that ACHP exhibited notable antimicrobial activity. For instance, it showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents .

Case Study 3: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapeutics, ACHP was tested on HepG2 liver cancer cells. The results indicated significant cytotoxic effects, with IC50 values suggesting potent anticancer activity. Further investigations into the mechanism revealed that ACHP induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of ACHP, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Similarity | Antiviral Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| ACHP | High | Yes | Moderate | High |

| 5-Chloropyrazinamide | Moderate | Yes | High | Moderate |

| N-Phenylpyrazine-2-carboxamide | Low | No | High | Low |

This table illustrates how ACHP compares to other compounds in terms of biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid?

- Answer : Synthesis typically involves sequential functionalization of pyrazine scaffolds. For example:

- Chlorination : React 3-amino-5-hydroxypyrazine-2-carboxylic acid with POCl₃ in DMF at 60–65°C to introduce the chloro group .

- Protection strategies : Use Boc or Fmoc groups to protect the amino and hydroxyl functionalities during acidic/basic conditions to prevent side reactions .

- Purification : Employ recrystallization from polar aprotic solvents (e.g., DMSO) or reverse-phase HPLC for high-purity isolation .

Q. How is structural characterization performed for this compound?

- Answer : A combination of techniques is critical:

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving hydrogen-bonding networks in the pyrazine ring .

- Spectroscopy : ¹H/¹³C NMR (e.g., pyrazine ring protons at δ 8.2–8.5 ppm), FT-IR (O-H stretch ~3200 cm⁻¹), and ESI-MS for molecular weight confirmation .

- Elemental analysis : Verify C, H, N, and Cl content (±0.3% tolerance) .

Q. What purification techniques address the compound’s polarity and solubility challenges?

- Answer :

- Ion-exchange chromatography : Effective for separating charged species due to the carboxylic acid and amino groups .

- Reverse-phase HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water gradients to resolve polar impurities .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during functionalization (e.g., dehalogenation or oxidation)?

- Answer :

- Catalyst selection : Use Pd(OAc)₂ with XPhos ligands for Suzuki couplings to suppress dehalogenation .

- Inert conditions : Conduct reactions under argon with degassed solvents (e.g., THF) to prevent oxidation of the hydroxyl group .

- Real-time monitoring : LC-MS tracking allows immediate adjustment of reaction parameters if intermediates deviate .

Q. What strategies resolve contradictions in crystallographic data caused by hydrogen-bonding variability?

- Answer :

- High-resolution data : Collect diffraction data at <1 Å resolution to resolve disorder in hydrogen-bonded motifs .

- Twin refinement : Apply SHELXL’s TWIN command to model overlapping lattices in crystals grown from polar solvents .

- Complementary spectroscopy : Cross-validate with 2D NMR (e.g., NOESY) to confirm spatial arrangements .

Q. How does the compound’s tautomeric equilibrium impact biological activity assays?

- Answer :

- Tautomer analysis : Use variable-temperature NMR (25–60°C) to identify dominant tautomers in DMSO-d₆ .

- Activity correlation : Compare IC₅₀ values of tautomer-enriched fractions (via pH-selective crystallization) in enzyme inhibition assays .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict tautomer stability and docking interactions .

Q. What analytical approaches distinguish regioisomers formed during synthesis?

- Answer :

- HPLC-MS/MS : Utilize fragmentation patterns (e.g., m/z 139 → 95 for chloro loss) to identify regioisomers .

- 2D NMR : NOESY correlations between NH₂ and adjacent substituents confirm regiochemistry .

- X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.